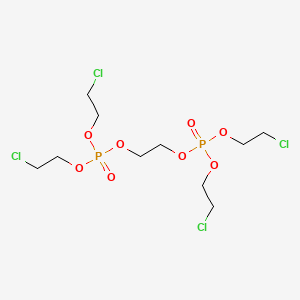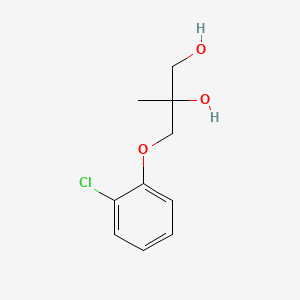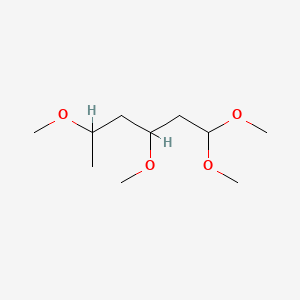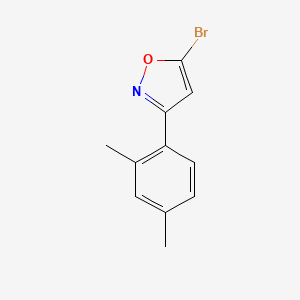
4-Methyl-3,5-dihydropteridine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3,5-dihydropteridine-2,6-dione is a heterocyclic organic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system with methyl and keto groups at specific positions. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-dihydropteridine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-3,5-dihydropteridine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4,6-trione derivatives, while reduction can produce dihydropteridine derivatives with hydroxyl groups.
Aplicaciones Científicas De Investigación
4-Methyl-3,5-dihydropteridine-2,6-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various pteridine derivatives used in chemical studies.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3,5-dihydropteridine-2,6-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase, affecting folate metabolism and cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Amino-7-methyl-1,5-dihydropteridine-4,6-dione: Shares a similar pteridine core but with different functional groups.
Meldrum’s Acid: Although structurally different, it shares some chemical reactivity characteristics.
Pyrrolopyrazine Derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness: 4-Methyl-3,5-dihydropteridine-2,6-dione is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89795-94-8 |
|---|---|
Fórmula molecular |
C7H6N4O2 |
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
4-methyl-3,5-dihydropteridine-2,6-dione |
InChI |
InChI=1S/C7H6N4O2/c1-3-5-6(11-7(13)9-3)8-2-4(12)10-5/h2H,1H3,(H,10,12)(H,8,9,11,13) |
Clave InChI |
VXKVDWRNRCQFFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=O)N1)N=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)

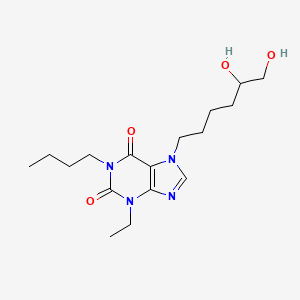

![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)

